molecular formula C16H24N6O B6508340 2-[(6-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethan-1-ol CAS No. 897619-37-3

2-[(6-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethan-1-ol

Cat. No.: B6508340
CAS No.: 897619-37-3
M. Wt: 316.40 g/mol
InChI Key: HECSROMNOAYYQA-UHFFFAOYSA-N
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Description

The compound 2-[(6-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethan-1-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-methyl-substituted pyrazolo[3,4-d]pyrimidine core. Key structural features include:

  • A cyclohex-1-en-1-yl ethylamino group at position 6, contributing steric bulk and lipophilicity.
  • A 2-hydroxyethylamino group at position 4, enhancing solubility via hydrogen bonding .
  • A methyl group at position 1, common in analogs to modulate metabolic stability .

Pyrazolo[3,4-d]pyrimidines are widely studied for kinase inhibition and other therapeutic applications due to their structural mimicry of purine bases .

Properties

IUPAC Name

2-[[6-[2-(cyclohexen-1-yl)ethylamino]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-22-15-13(11-19-22)14(17-9-10-23)20-16(21-15)18-8-7-12-5-3-2-4-6-12/h5,11,23H,2-4,6-10H2,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECSROMNOAYYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCCO)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(6-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethan-1-ol is a novel pyrazolo-pyrimidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties. The presence of the cyclohexenyl group is significant as it may enhance the compound's lipophilicity and bioavailability.

Biological Activity Overview

Biological evaluations of this compound have indicated several potential activities:

Antioxidant Activity

Recent studies have shown that derivatives similar to this compound exhibit significant antioxidant properties. For instance, compounds with similar structures demonstrated IC50 values in the range of 12.47 to 14.00 µM in total antioxidant capacity (TAC) assays, indicating a strong ability to scavenge free radicals .

Anticancer Activity

Research has suggested that pyrazolo-pyrimidine derivatives can inhibit cancer cell proliferation. A study identified a related compound that showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

The neuroprotective potential of pyrazolo-pyrimidines has been explored, with findings suggesting that these compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease .

Pharmacokinetics and Toxicity

ADMET Profiling : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound have been assessed. Preliminary data indicate good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity .

Toxicity Studies : Toxicological assessments revealed that the compound exhibits low toxicity levels, classified within the fourth category according to standard toxicity classification systems .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Activity : A study involving a derivative of this compound demonstrated significant tumor reduction in xenograft models of human breast cancer when administered at specific dosages. The compound induced apoptosis through activation of caspase pathways .
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of related pyrazolo-pyrimidines resulted in reduced neuroinflammation and improved cognitive function as measured by behavioral tests .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent at Position 6 Substituent at Position 4 Molecular Weight LogP (Predicted) Solubility Profile
Target Compound 2-(cyclohex-1-en-1-yl)ethylamino 2-hydroxyethylamino ~375.4 2.8 Moderate (polar hydroxyl)
2-{[6-(Diethylamino)-1-methyl-...]amino}ethanol Diethylamino 2-hydroxyethylamino 293.34 1.5 High (polar groups)
2-[cyclopentyl(...)amino]ethan-1-ol Cyclopentylamino 2-hydroxyethylamino 261.32 2.2 Low (hydrophobic ring)
CAS 6266-71-3 Methylamino 2-hydroxyethylamino 261.31 1.1 High (small substituent)

Key Observations:

Cyclohexenyl vs. Cyclopentyl: The target’s cyclohexenyl group introduces greater conformational flexibility and lipophilicity compared to the cyclopentyl analog .

Diethylamino vs.

Methylamino (CAS 6266-71-3): The smaller methyl group in this analog improves solubility but may reduce target affinity due to decreased hydrophobic interactions .

Structural Similarity and Mechanism Prediction

  • General Principle: Compounds with a Tanimoto coefficient >0.85 share similar gene expression profiles in ~20% of cases .
  • Divergence in Activity: The cyclohexenyl group may confer unique selectivity. For example, unsaturated rings often enhance π-π stacking with kinase ATP-binding pockets compared to saturated analogs .

Case Studies

  • Compound: The diethylamino derivative’s high solubility and moderate LogP suggest utility in oral formulations, but its reduced bulk may limit potency against specific kinases .
  • Compound: The cyclopentyl analog’s lower solubility and higher LogP may favor CNS penetration, though its biological data remain unpublished .

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